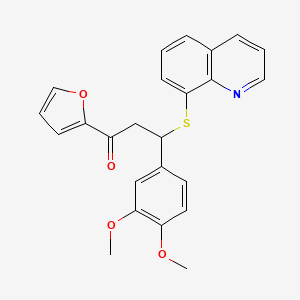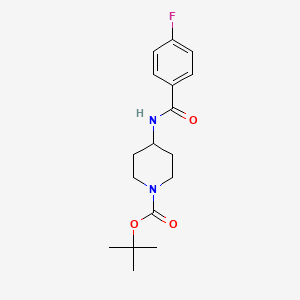![molecular formula C25H19FN4O3S B2535194 2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone CAS No. 902433-24-3](/img/structure/B2535194.png)
2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazoloquinazoline-thiones, which are structurally related to the compound , has been achieved through a non-conventional methodology. This involves the reaction of 1,2,4-triazoloquinazolinones with 1,4-dioxane and subsequent irradiation under microwave conditions to yield the desired thiones . The synthesis of similar compounds, such as ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters, has been performed using alkylation of potassium 2-thio-[1,2,4]triazolo[1,5-c]quinazoline with halogenocarboxylic acids and esters, proceeding through S-regioselective reactions .
Molecular Structure Analysis
The molecular structures of the synthesized 1,2,4-triazoloquinazoline derivatives have been confirmed using various spectroscopic techniques, including (1)H and (13)C NMR, HRMS, FT-IR, EI-MS, and LC-MS . These techniques are essential for verifying the correct molecular framework and functional groups present in the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of the 1,2,4-triazoloquinazoline derivatives includes their ability to undergo solvatochromism, which is the change in the absorption spectra when dissolved in solvents of different polarities . Additionally, the synthesis process itself involves regioselective alkylation, indicating a specific chemical reactivity pattern for the sulfur atom in the thione moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 1,2,4-triazoloquinazoline derivatives include their solvatochromic behavior, which suggests a degree of polarity and potential for intermolecular interactions based on solvent environment . The antimicrobial and antifungal activities of these compounds have been evaluated, with some derivatives showing significant activity against various microbial strains, including C. albicans, A. flavus, and A. niger . The antioxidant activity of these compounds has also been assessed using the DPPH method, with some derivatives exhibiting promising results .
Relevant Case Studies
In vitro studies have been conducted to assess the biological activities of the synthesized 1,2,4-triazoloquinazoline derivatives. For instance, compounds from the series were tested for their free radical scavenging ability, with some showing significant antioxidant activity comparable to ascorbic acid . Antimicrobial studies revealed that certain derivatives possess significant activity against fungal strains such as A. flavus and A. niger, as well as against C. albicans, with the activity being correlated to the compounds' lipophilicity . These case studies demonstrate the potential therapeutic applications of the 1,2,4-triazoloquinazoline derivatives in treating fungal infections and oxidative stress-related conditions.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis Applications
- The use of related compounds in the synthesis of a variety of heterocycles, such as thiophene, oxazole, triazole, pyrimidine, pyridine, quinolone, and others, highlights the potential of these compounds as intermediates in the creation of biologically and medicinally relevant molecules (Salem et al., 2021).
Anticancer Activity
- Novel derivatives have been studied for their antioxidant and anticancer activities, with certain compounds displaying significant cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines. This suggests a potential application of such compounds in cancer research and therapy (Tumosienė et al., 2020).
Antimicrobial and Nematicidal Properties
- A new class of triazolo[4,3-c]quinazolinylthiazolidinones was prepared, displaying significant antimicrobial and nematicidal properties against a variety of bacterial and fungal strains as well as nematodes. This suggests an application in developing new antimicrobial and nematicidal agents (Reddy et al., 2016).
Synthesis of Heterocyclic Compounds
- Efficient synthesis methods for triazoloquinazolinones and related heterocyclic compounds have been developed, indicating the role of such chemical structures in facilitating the creation of new molecules with potential biological activity (Mousavi et al., 2015).
Eigenschaften
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-32-21-12-18-19(13-22(21)33-2)27-25(34-14-20(31)15-8-10-17(26)11-9-15)30-24(18)28-23(29-30)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWZLQRUIAKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)

![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)
![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535120.png)
![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2535124.png)
![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)
![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)
![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)
![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)